N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine
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Overview
Description
N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that features a trifluoromethyl group, a triazolo-pyridazine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the triazolo-pyridazine core through a cyclization reaction of appropriate hydrazine derivatives with trifluoroacetimidoyl chlorides . The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyrimidine moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including diabetes and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. The triazolo-pyridazine core can bind to various biological targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-trifluoromethyl-1,2,4-triazoles: Known for their broad-spectrum pharmaceutical activity.
Triazolothiadiazines: Exhibiting diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazolo-pyrimidines: Studied for their anti-inflammatory and antiviral potential.
Uniqueness
N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine stands out due to its unique combination of functional groups, which confer enhanced stability, bioavailability, and versatility in chemical modifications. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C16H18F3N9 |
---|---|
Molecular Weight |
393.37 g/mol |
IUPAC Name |
N-ethyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H18F3N9/c1-2-20-15-21-6-5-11(22-15)26-7-9-27(10-8-26)13-4-3-12-23-24-14(16(17,18)19)28(12)25-13/h3-6H,2,7-10H2,1H3,(H,20,21,22) |
InChI Key |
PULFBGBNZCLJFN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
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